molecular formula C15H13ClOS B2476460 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one CAS No. 331461-95-1

1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one

Cat. No.: B2476460
CAS No.: 331461-95-1
M. Wt: 276.78
InChI Key: ZHQLPDREYCSYJZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one (CAS 331461-95-1) is a high-purity organic compound supplied at 97% purity for research and development purposes . This molecule features a chlorophenyl group and a (3-methylphenyl)sulfanyl (thioether) group linked by an ethanone spacer. Compounds of this structural class, particularly organic thioethers, are valuable synthetic intermediates in organic and heterocyclic chemistry . They serve as key building blocks for the synthesis of more complex molecules and are crucial reagents in medicinal and bio-organic chemistry research . For instance, related compounds with similar chlorophenyl and sulfanyl groups have been utilized as precursors in the synthesis of pharmacologically active heterocycles, such as pyrazole derivatives, which are known to be explored for a range of biological activities . Researchers value this compound for its potential to be further functionalized; the ketone group is amenable to various reactions, and the thioether can be oxidized to generate chiral sulfoxides, which are useful as auxiliaries in asymmetric synthesis . This makes it a versatile scaffold in method development and drug discovery efforts. This product is strictly for laboratory or manufacturing use and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-11-3-2-4-14(9-11)18-10-15(17)12-5-7-13(16)8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQLPDREYCSYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 3-methylthiophenol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents Key Features Reference
1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one C₁₅H₁₃ClOS 4-Cl-C₆H₄ (ketone), 3-Me-C₆H₄-S- Base compound for comparison N/A
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) C₁₇H₁₃ClN₂O₃S 4-Cl-C₆H₃ (oxadiazole), 4-MeO-C₆H₄ (ketone) Oxadiazole ring enhances π-conjugation; methoxy group increases electron density [6]
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one C₁₂H₁₁ClNOS₂ 4-Cl-C₆H₄ (ketone), 5-Me-thiazole-S- Thiazole ring introduces nitrogen, altering electronic properties and potential bioactivity [9]
2-(3-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]ethan-1-one C₁₅H₁₃FOS 3-F-C₆H₄, 4-MeS-C₆H₄ (ketone) Fluorine substituent increases electronegativity; methylsulfanyl group modifies lipophilicity [12]
1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one derivatives (pyrazole synthesis precursor) C₁₆H₁₄ClNOS 4-Cl-C₆H₄ (ketone), 4-Me-C₆H₄-S- Used in microwave-assisted synthesis of pyrazole derivatives, demonstrating versatility in heterocycle formation [10]

Physicochemical Properties

  • Molecular Weight and Stability :

    • The oxadiazole derivative (11a, MW 361.82) has higher molecular weight due to the oxadiazole ring, enhancing thermal stability compared to the base compound (MW 276.78) .
    • Thiazole-containing analogs (e.g., MW 289.64 in [9]) exhibit lower molecular weights but increased polarity due to nitrogen heteroatoms.
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., 4-Cl, 3-F) reduce electron density at the ketone carbonyl, affecting nucleophilic attack susceptibility.
    • Electron-donating groups (e.g., 4-MeO in [6]) increase resonance stabilization, altering reaction kinetics in substitution reactions.

Crystallographic and Spectral Data

  • Crystal Packing: The 3-phenylisoquinoline derivative () crystallizes with four independent molecules, showing dihedral angle variations (21.2°–36.5°) due to steric effects of the isoquinoline ring . Simpler analogs like the base compound likely exhibit less conformational diversity due to fewer bulky substituents.
  • Spectroscopic Characterization :

    • IR and NMR spectra for oxadiazole derivatives () show distinct peaks for C=O (1690–1710 cm⁻¹) and C-S (650–700 cm⁻¹) bonds, consistent with sulfanyl ketones .
    • HRMS-ESI data for brominated indole derivatives () confirm molecular ion peaks (e.g., m/z 437.0052 for [M+H]⁺), highlighting precise mass accuracy in characterization .

Biological Activity

1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one, also known by its CAS number 331461-95-1, is an organic compound featuring a chlorophenyl group and a methylphenylsulfanyl group attached to an ethanone backbone. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, presenting data tables and case studies to illustrate its significance.

  • Molecular Formula: C15H13ClOS
  • Molecular Weight: 276.78 g/mol
  • IUPAC Name: 1-(4-chlorophenyl)-2-[(3-methylphenyl)sulfanylethanone]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit certain enzymes or disrupt cellular processes, leading to observed biological effects. The exact mechanisms can vary depending on the specific application and context of use.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was noted that derivatives containing similar structural motifs showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundTarget BacteriaActivity Level
This compoundSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A structure-activity relationship (SAR) analysis revealed that compounds with similar phenyl and thiazole rings exhibited significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of electron-donating groups on the phenyl ring was crucial for enhancing anticancer activity .

Cell LineIC50 (µg/mL)
HT29< 10
Jurkat< 10

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, this compound has shown potential as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes, which are relevant in neurodegenerative diseases and urease-related disorders, respectively .

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Case Study 1: Antimicrobial Efficacy

In a comparative study, various synthesized compounds were tested for antimicrobial efficacy against a range of bacterial strains. The results indicated that this compound exhibited comparable efficacy to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Case Study 2: Anticancer Activity in HT29 Cells

A detailed investigation into the anticancer properties of the compound involved treating HT29 cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with significant cytotoxicity observed at concentrations above 10 µg/mL.

Q & A

Q. How can reaction conditions be optimized for synthesizing 1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one to maximize yield and purity?

Methodological Answer: Optimization involves systematic variation of:

  • Temperature: Elevated temperatures (80–120°C) often accelerate thioether bond formation but may increase side reactions.
  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups, while non-polar solvents reduce byproduct formation .
  • Catalysts: Use of bases like K₂CO₃ or triethylamine to deprotonate thiols and drive the reaction forward.
  • Reaction time monitoring: Employ TLC or HPLC at intervals (e.g., 2-hour increments) to track progress and terminate before degradation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aryl-chlorine and sulfanyl group positions (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 2.4 ppm for methylthio groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₅H₁₃ClOS) with <2 ppm error.
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Antimicrobial activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀, using cisplatin as a positive control .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Target selection: Prioritize proteins with known sulfanyl/aryl-binding pockets (e.g., cytochrome P450, kinases).
  • Docking software: Use AutoDock Vina or Schrödinger Suite with optimized force fields.
  • Validation: Compare docking scores (ΔG) with co-crystallized ligands and validate via MD simulations for stability .
  • Key interactions: Identify hydrogen bonds with active-site residues (e.g., Ser530 in COX-2) and hydrophobic contacts with chlorophenyl groups .

Q. What strategies address contradictory data in literature regarding this compound’s biological efficacy?

Methodological Answer:

  • Meta-analysis: Compare assay conditions (e.g., pH, cell line variants) across studies. For example, discrepancies in antimicrobial MICs may arise from differing inoculum sizes .
  • Dose-response refinement: Perform IC₅₀/EC₅₀ curves with ≥8 concentrations to improve statistical confidence.
  • Structural analogs: Test derivatives (e.g., replacing 3-methylphenyl with pyridyl) to isolate functional group contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Substituent variation: Modify the 4-chlorophenyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects on the ketone moiety .
  • Bioisosteric replacement: Replace sulfanyl with selenyl or ether groups to assess tolerance for oxidation resistance .
  • Pharmacophore mapping: Use QSAR models to correlate logP, polar surface area, and steric parameters with activity .

Q. What experimental approaches reconcile in vitro activity with in vivo pharmacokinetic limitations?

Methodological Answer:

  • Metabolic stability: Incubate with liver microsomes (human/rat) to identify rapid clearance via CYP450 oxidation of the sulfanyl group.
  • Prodrug design: Mask the ketone as a ketal or ester to enhance bioavailability, with hydrolysis triggered in target tissues .
  • Toxicokinetics: Monitor plasma half-life and tissue distribution in rodent models via LC-MS/MS quantification .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s mechanism of action?

Methodological Answer:

  • Multi-target profiling: Screen against a panel of receptors/enzymes (e.g., kinase inhibitors, GPCRs) to identify off-target effects.
  • Pathway analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to detect downstream signaling changes (e.g., MAPK, PI3K/Akt) .
  • Orthogonal assays: Validate apoptosis (Annexin V) vs. necrosis (LDH release) to resolve mechanistic ambiguity in cytotoxicity studies .

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